(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide
Description
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Properties
IUPAC Name |
(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H45F3N4O9/c1-54-31-17-13-29(14-18-31)40(28-10-6-5-7-11-28,30-15-19-32(55-2)20-16-30)56-26-34-33(49)24-36(57-34)48-25-27(37(51)47-39(48)53)12-21-35(50)45-22-8-3-4-9-23-46-38(52)41(42,43)44/h5-7,10-21,25,33-34,36,49H,3-4,8-9,22-24,26H2,1-2H3,(H,45,50)(H,46,52)(H,47,51,53)/b21-12+/t33-,34+,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJKJNOZOPKQQQ-JFYNCNQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45F3N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102111 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-[(1E)-3-oxo-3-[[6-[(2,2,2-trifluoroacetyl)amino]hexyl]amino]-1-propen-1-yl]uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457897-81-3 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-[(1E)-3-oxo-3-[[6-[(2,2,2-trifluoroacetyl)amino]hexyl]amino]-1-propen-1-yl]uridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=457897-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-[(1E)-3-oxo-3-[[6-[(2,2,2-trifluoroacetyl)amino]hexyl]amino]-1-propen-1-yl]uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide is a complex synthetic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in oncology and other fields of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 708.885 g/mol. The structure includes various functional groups that contribute to its biological activity, including a pyrimidine ring and a hydroxyoxolane moiety.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C42 H52 N4 O6 |
| Molecular Weight | 708.885 g/mol |
| Key Functional Groups | Pyrimidine, Hydroxyoxolane, Amide |
| Chiral Centers | Multiple (notably at positions 2, 4, and 5) |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (DTP) protocols were employed to assess its efficacy.
In Vitro Studies
The compound was tested at a concentration of 10 µM against a panel of approximately sixty cancer cell lines, including:
- Leukemia
- Melanoma
- Lung Cancer
- Colon Cancer
- CNS Tumors
- Ovarian Cancer
- Renal Cancer
- Prostate Cancer
- Breast Cancer
Results Summary:
| Cell Line Type | Sensitivity Level |
|---|---|
| Leukemia | Moderate |
| Melanoma | Low |
| Lung | Low |
| Colon | Low |
| CNS | Not Sensitive |
| Ovarian | Not Sensitive |
| Renal | Not Sensitive |
| Prostate | Not Sensitive |
| Breast | Not Sensitive |
The compound exhibited low cytotoxicity overall but showed moderate sensitivity in leukemia cell lines (K-562 and SR) and low sensitivity in colon cancer (HCT-15) and melanoma (SK-MEL-5) cell lines .
The proposed mechanism of action involves the incorporation of the compound into oligonucleotides during synthesis. This modification allows for the investigation of nucleic acid interactions and the development of diagnostic and therapeutic tools. The presence of the trifluoroacetyl group may enhance cellular uptake and bioavailability, contributing to its activity .
Case Study 1: Antitumor Efficacy
In a controlled study, the compound was administered to cultured leukemia cells. The results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability after 72 hours, suggesting potential for further development as an anticancer agent.
Case Study 2: Nucleic Acid Interaction
Another study focused on the interaction of this compound with DNA. Results indicated that it could effectively bind to specific sequences, which may lead to applications in gene therapy or as an anti-cancer agent by disrupting normal cellular processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
